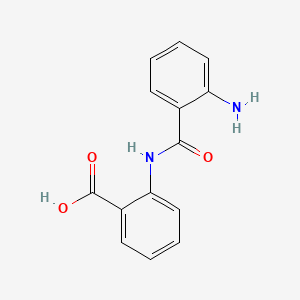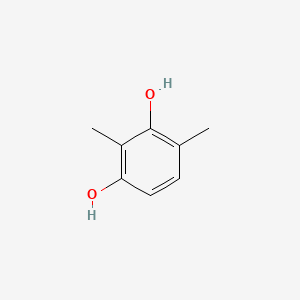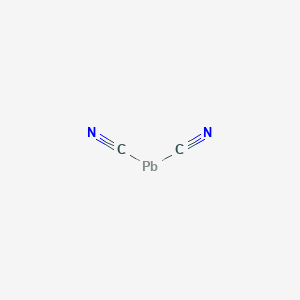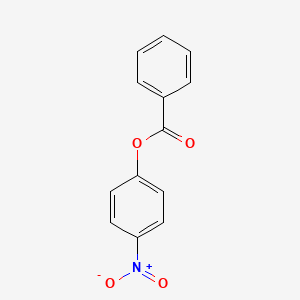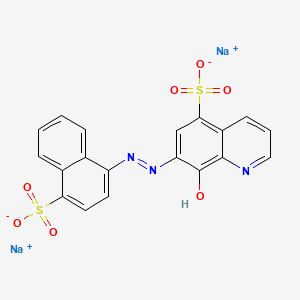
Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)- is a useful research compound. Its molecular formula is C4CoHgN4S4 and its molecular weight is 491.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spin Crossover and Magnetic Properties
The study of cobalt(II) complexes, including those with thiocyanate ligands, reveals fascinating behaviors such as spin crossover phenomena. For instance, the preparation and characterization of cobalt(II) complexes have demonstrated thermally induced spin crossover behavior, indicating transitions between high-spin and low-spin states. This property is crucial for developing advanced materials with tunable magnetic properties. In particular, the magnetic susceptibility measurements of these complexes highlight their potential for applications in magnetic storage devices and sensors due to their responsive behavior to temperature changes (Palion-Gazda et al., 2017).
Ferromagnetic Coupling and Structural Insights
Research on cobalt(II) and nickel(II) chains bridged by thiocyanate groups has provided insights into the structural basis for ferromagnetic coupling. These studies not only elucidate the arrangement of metal ions and ligands that lead to unique magnetic properties but also open pathways for designing materials with specific magnetic interactions. The understanding of how thiocyanate bridges influence magnetic coupling is essential for the development of new magnetic materials with potential applications in data storage and quantum computing (Palion-Gazda et al., 2015).
Supramolecular and Metal-Organic Frameworks
The synthesis and characterization of supramolecular complexes and metal-organic frameworks (MOFs) involving cobaltate ions demonstrate their versatility in forming structures with potential applications in catalysis, gas storage, and separation technologies. These materials' ability to form varied coordination geometries with different ligands enables the creation of structures with specific pore sizes and functionalities, making them suitable for targeted applications in chemical processing and environmental remediation (Laskoski et al., 2003).
Electrochemical and Catalytic Applications
Cobalt(II) complexes, particularly those with thiocyanate ligands, have shown promise in electrochemical applications, including catalysis. Their redox-active properties enable them to serve as catalysts in reactions such as water oxidation and reduction, which are critical for energy conversion and storage technologies. Moreover, the ability of these complexes to facilitate electron transfer reactions makes them suitable for use in electrocatalysis, potentially advancing the development of fuel cells and batteries (Harding et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cobaltate(2-), tetrakis(thiocyanato-kappaN)-, mercury(2+) (1:1), (T-4)- involves the reaction between cobalt(II) thiocyanate and mercury(II) thiocyanate in the presence of T-4 ligand.", "Starting Materials": [ "Cobalt(II) thiocyanate", "Mercury(II) thiocyanate", "T-4 ligand" ], "Reaction": [ "Dissolve Cobalt(II) thiocyanate and Mercury(II) thiocyanate in water", "Add T-4 ligand to the solution and stir for 30 minutes", "Filter the solution to remove any insoluble impurities", "Evaporate the solvent to obtain the solid product" ] } | |
CAS番号 |
27685-51-4 |
分子式 |
C4CoHgN4S4 |
分子量 |
491.9 g/mol |
IUPAC名 |
cobalt(2+);mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Co.Hg/c4*2-1-3;;/h4*3H;;/q;;;;2*+2/p-4 |
InChIキー |
CKGHPFRRZBSWMC-UHFFFAOYSA-J |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2].[Hg+2] |
正規SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2].[Hg+2] |
| 15136-95-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



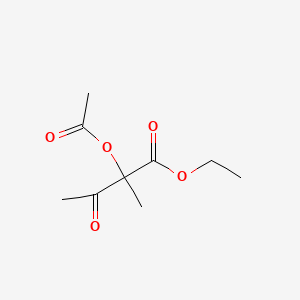





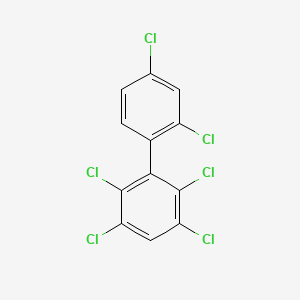
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)
